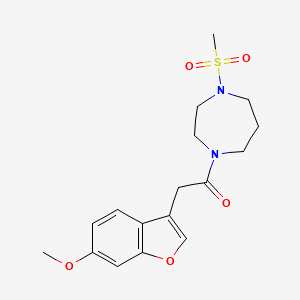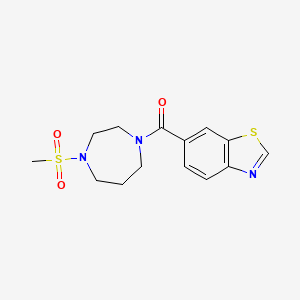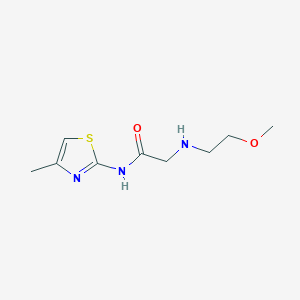![molecular formula C12H15F3N2O3 B7539117 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFA-MEA, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its binding to specific sites on ion channels and receptors in the brain. This binding can either enhance or inhibit the activity of these channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its activity. It has also been shown to enhance the activity of the GABA receptor by binding to a different site on the receptor.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to enhance learning and memory, reduce anxiety and depression-like behavior, and have neuroprotective effects. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize using standard organic chemistry techniques, and it has been shown to have a high degree of selectivity for specific ion channels and receptors in the brain. However, there are also some limitations to using 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments due to its specific binding properties.
未来方向
There are several future directions for research on 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of new compounds based on the structure of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide that have improved selectivity and potency for specific ion channels and receptors in the brain. Another area of research is the exploration of the potential therapeutic applications of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide and its potential applications in scientific research.
合成方法
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)aniline with 2-(2-methoxyethylamino)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions. The resulting product is purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
属性
IUPAC Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c1-19-7-6-16-8-11(18)17-9-2-4-10(5-3-9)20-12(13,14)15/h2-5,16H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKRXJIKJQGSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)


![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

